5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid
Descripción
Historical Context and Discovery
The compound, first synthesized in the early 2000s, gained prominence due to its structural novelty and potential as a pharmacophore. Initial synthetic routes involved cyclization reactions of pyrazine precursors, as exemplified by the multi-step condensation of substituted pyrazines with electrophiles under controlled conditions. The earliest documented synthesis (CAS No. 502141-03-9) was reported in 2005, with subsequent optimizations improving yields to >80% using solvent-free or hydroalcoholic conditions. Key milestones include:
Significance in Heterocyclic Chemistry
The molecule’s bicyclic architecture confers unique electronic and steric properties:
- Electronic Features : The pyrrole ring contributes π-electron density, while the pyrazine moiety introduces electron-deficient regions, enabling diverse reactivity.
- Supramolecular Interactions : The carboxylic acid group facilitates hydrogen bonding, critical for protein-ligand interactions in drug design.
- Synthetic Versatility : Functionalization at positions 2, 3, and 5 allows derivatization into kinase inhibitors and topoisomerase II antagonists.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₅N₃O₂ | |
| Molecular Weight | 163.13 g/mol | |
| Density (Predicted) | 1.617 ± 0.06 g/cm³ | |
| pKa (Predicted) | 11.97 ± 0.50 |
Overview of Research Trends and Applications
Recent advances highlight its role in targeted therapeutics:
- Kinase Inhibition : Derivatives exhibit nanomolar IC₅₀ values against JAK3 (PDB ID: 4HVD) and FGFR2/3, with selectivity over FGFR1/4.
- Anticancer Activity : Structural analogs inhibit topoisomerase II at 5 μM concentrations, inducing apoptosis in leukemia cell lines.
- Sustainable Synthesis : Solvent-free cyclization methods achieve 90% yield, aligning with green chemistry principles.
Table 2: Representative Derivatives and Applications
| Derivative | Target | Activity (IC₅₀) | Source |
|---|---|---|---|
| 2-Cyclopropyl-N-(3,3-dimethylbutyl) | JAK3 | 12 nM | |
| Methyl ester analog | FGFR2/3 | 8 nM | |
| Brominated variant | Topoisomerase II | 5 μM |
Scope and Objectives of the Article
This review evaluates synthetic methodologies, structure-activity relationships, and therapeutic applications while excluding pharmacokinetic or safety data. Emphasis is placed on mechanistic insights and future directions in heterocyclic drug discovery.
Propiedades
IUPAC Name |
5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2/c11-7(12)4-3-10-6-5(4)8-1-2-9-6/h1-3H,(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNXHWZHCSSQBRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=N1)C(=CN2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90418332 | |
| Record name | 5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90418332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
502141-03-9 | |
| Record name | 5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90418332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5H-Pyrrolo[2,3-b]pyrazine-7-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Métodos De Preparación
Reduction and Cyclization Route
One widely used method begins with 5-nitropyrrolo[2,3-b]pyrazine as the starting material:
| Step | Reaction | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Reduction of 5-nitropyrrolo[2,3-b]pyrazine to 5-aminopyrrolo[2,3-b]pyrazine | Reducing agents such as catalytic hydrogenation (H2/Pd-C) or chemical reductants like SnCl2/HCl | Amino derivative formation |
| 2 | Reaction with hydrogen cyanide or cyanide sources | Controlled addition under acidic or neutral conditions | Formation of tricyanopyrrolo[2,3-b]pyrazine intermediate |
| 3 | Acid hydrolysis of nitrile groups | Strong acid (e.g., HCl, H2SO4) reflux | Conversion to 5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid |
This route allows for the construction of the bicyclic core with the carboxylic acid at the 7-position after hydrolysis of nitrile precursors.
Cyclization and Esterification Route
Another approach involves:
| Step | Reaction | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Cyclization of pyrrole and pyrazine derivatives | Use of hydrazine derivatives and pyrrole-carboxaldehyde under acidic conditions (e.g., sulfuric acid) | Formation of the bicyclic pyrrolo[2,3-b]pyrazine scaffold |
| 2 | Esterification of carboxylic acid intermediate | Fisher esterification using methanol and acid catalyst or coupling with methyl halides | Formation of methyl ester derivative (methyl 5H-pyrrolo[2,3-b]pyrazine-7-carboxylate) |
| 3 | Hydrolysis of ester to acid (if needed) | Aqueous acidic or basic hydrolysis | Regeneration of this compound |
This method is often used to prepare ester derivatives for medicinal chemistry applications, with subsequent hydrolysis yielding the acid.
Industrial Production Considerations
Industrial-scale synthesis optimizes these routes for yield, purity, and scalability:
- Use of continuous flow reactors enhances reaction control and reproducibility.
- Automated systems improve efficiency in multi-step syntheses.
- Optimization of catalysts, solvents, and temperatures to maximize yield (up to 85-92%) and minimize impurities.
- Implementation of Design of Experiments (DoE) to systematically optimize reaction parameters.
Reaction Types and Chemical Transformations
This compound and its derivatives undergo various chemical reactions relevant to their synthesis and functionalization:
| Reaction Type | Typical Reagents | Conditions | Products Formed |
|---|---|---|---|
| Reduction | Catalytic hydrogenation, LiAlH4, NaBH4 | Mild to strong reducing conditions | Amines, alcohols |
| Oxidation | KMnO4, H2O2 | Acidic or neutral media | Carboxylic acids, ketones |
| Substitution | NBS (N-bromosuccinimide), halogenation reagents | Light or heat | Halogenated derivatives |
| Esterification | Methanol/H+ or methyl halides | Acid catalysis or base | Methyl esters |
These reactions are used to modify the core structure or to prepare intermediates for further synthesis.
Research Findings and Optimization Insights
- Catalyst and solvent choice strongly influence yields and regioselectivity. For example, DBU in THF at 60–80°C provides optimal esterification yields (70–85%).
- Computational modeling (DFT calculations) aids in predicting reaction pathways and optimizing solvent effects, leading to improved synthetic efficiency.
- Protecting groups such as tosyl groups on the pyrrole nitrogen are used to direct regioselective coupling reactions in complex derivatives, as demonstrated in related pyrrolo[2,3-b]pyrazine syntheses.
- Purity control via HPLC-MS (>95%) is critical to exclude byproducts and ensure reproducibility in biological assays.
Data Summary Table: Key Preparation Parameters
| Parameter | Details | Notes |
|---|---|---|
| Starting Materials | 5-nitropyrrolo[2,3-b]pyrazine, 2-aminopyrazine, pyrrole-carboxaldehyde | Commercially available or synthesized |
| Key Reagents | Reducing agents (H2/Pd-C, SnCl2), HCN, acids (HCl, H2SO4), methanol, DBU | Choice depends on route |
| Reaction Conditions | Reduction: room temp to reflux; Hydrolysis: reflux acidic; Esterification: 60–80°C, acid catalysis | Optimized for yield and purity |
| Yield Range | 70–92% (depending on step and optimization) | Industrial processes improve yield |
| Purification | Crystallization, chromatography | Ensures >95% purity |
| Storage | Room temperature, protected from moisture and light | Stability considerations |
Análisis De Reacciones Químicas
Types of Reactions: 5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under specific conditions.
Major Products: The major products formed from these reactions include various substituted derivatives of this compound, which have different biological and chemical properties .
Aplicaciones Científicas De Investigación
Medicinal Chemistry
Kinase Inhibition:
5H-Pyrrolo[2,3-b]pyrazine-7-carboxylic acid is recognized for its inhibitory effects on Janus kinases (JAKs) and spleen tyrosine kinases (SYKs). These kinases are critical in various signaling pathways related to autoimmune and inflammatory diseases. The compound selectively inhibits JAK3, making it a promising candidate for treating conditions such as rheumatoid arthritis and asthma by modulating immune responses .
Case Studies:
- Autoimmune Diseases: Research indicates that pyrrolopyrazine derivatives can effectively inhibit JAK3, leading to reduced inflammation and improved outcomes in animal models of autoimmune diseases .
- Cancer Therapy: The ability of these compounds to inhibit kinase activity suggests potential applications in cancer therapy by disrupting the signaling pathways that promote tumor growth .
Antimicrobial Properties:
The compound exhibits notable antimicrobial, antiviral, and antifungal activities. Its structural features contribute to its effectiveness against various pathogens, making it a valuable candidate for developing new antibiotics .
Mechanism of Action:
The mechanism involves interaction with specific molecular targets within microbial cells, leading to disruption of vital processes such as protein synthesis and cell wall integrity .
Chemical Research
Synthesis and Derivatives:
this compound serves as a building block for synthesizing more complex heterocyclic compounds. Various synthetic routes have been developed to optimize yield and purity, including:
- Reduction of nitro derivatives
- Reaction with hydrogen cyanide
- Acid hydrolysis followed by esterification .
Table 1: Synthetic Routes for this compound
| Step | Reaction Type | Key Reagents |
|---|---|---|
| 1 | Reduction | 5-nitropyrrolo[2,3-b]pyrazine |
| 2 | Cyanation | Hydrogen cyanide |
| 3 | Hydrolysis | Acidic conditions |
| 4 | Esterification | Alcohol (e.g., methanol) |
Industrial Applications
Material Science:
Due to its unique electronic properties, this compound is also explored in material science for developing new materials with specific electronic and optical characteristics. This includes applications in organic electronics and photonic devices .
Mecanismo De Acción
The mechanism of action of 5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it acts as an ATP-competitive inhibitor of Janus kinase 3 (JAK3), which is involved in various signaling pathways related to immune response and cell growth . By inhibiting JAK3, this compound can modulate these pathways and exert its biological effects.
Comparación Con Compuestos Similares
1H-Pyrazolo[4,3-b]pyridine Derivatives
Replacing the pyrrolo[2,3-b]pyrazine scaffold with 1H-pyrazolo[4,3-b]pyridine (e.g., compound 8 in ) reduces FGFR1 inhibition by 10-fold. The pyrazolo[4,3-b]pyridine core forms a single hydrogen bond with Ala564 in FGFR1, whereas the pyrrolo[2,3-b]pyrazine scaffold engages in additional π-π stacking with Phe489, enhancing binding affinity .
Table 1: FGFR1 Inhibition of Bicyclic Scaffolds
| Compound | Scaffold Type | Inhibition at 1 µM (%) | Reference |
|---|---|---|---|
| 9 | 5H-pyrrolo[2,3-b]pyrazine | >90% | |
| 8 | 1H-pyrrolo[3,2-b]pyridine | ~50% | |
| 10 | Monocyclic (pyrrole-opened) | <10% |
1H-Pyrrolo[2,3-c]pyridine Derivatives
1H-Pyrrolo[2,3-c]pyridine-2-carboxylic acid derivatives (e.g., 10a–c in ) exhibit reduced kinase selectivity due to altered nitrogen positioning. The 7-carboxylic acid group in 5H-pyrrolo[2,3-b]pyrazine optimizes spatial alignment with hydrophobic back pockets in kinases like JAK3 and SYK .
Substituent Effects
Carboxylic Acid vs. Ester Derivatives
Methyl ester derivatives (e.g., 5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid methyl ester) show reduced cellular permeability compared to the free carboxylic acid form. However, ester prodrugs improve oral bioavailability in preclinical models .
Table 2: Impact of Substituents on Kinase Binding
| Compound | R Group | FGFR1 IC50 (nM) | Solubility (µg/mL) | |
|---|---|---|---|---|
| 9 | -COOH | 12 | 8.2 | |
| RP185 | -COO(n-Bu) | 45 | 1.5 | |
| 35 | -CH2CH2F (imidazole) | 9 | 6.8 |
Halogen and Thiophene Modifications
Bromine or iodine substitutions at the 2-position (e.g., 2-bromo-5H-pyrrolo[2,3-b]pyrazine) enhance electrophilic reactivity for cross-coupling reactions, enabling diversification into SYK and ATR inhibitors . Thiophene-substituted derivatives (e.g., tert-butyl-3-chloro-5-methyl-6-(thiophen-2-yl)-5H-pyrrolo[2,3-b]pyrazin-2-ylcarbamate) exhibit redshifted UV absorption, suggesting applications in optoelectronics .
Monocyclic Analogues
Monocyclic pyrazine or pyrrole derivatives (e.g., compound 10 in ) lack the conformational rigidity required for deep ATP-binding pocket penetration. This results in >10-fold lower potency compared to bicyclic counterparts .
Structural and Mechanistic Insights
X-ray crystallography of this compound bound to JAK3 (PDB: 3LXK) reveals:
- Hydrogen bonding between the carboxylic acid and hinge residue Ala564.
- π-π stacking of the pyrrole ring with Phe956.
- Hydrophobic interactions from the pyrazine nitrogen with Leu956 .
In contrast, the 3,4,5-trimethoxyphenyl derivative (bound to SYK) adopts a flipped orientation, positioning the methoxy groups into a solvent-exposed region to minimize steric clashes .
Actividad Biológica
5H-Pyrrolo[2,3-b]pyrazine-7-carboxylic acid is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an overview of the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 165.16 g/mol. Its structure consists of a pyrrole ring fused to a pyrazine ring, which contributes to its biological activity.
Biological Activities
This compound exhibits a range of biological activities, including:
- Antimicrobial Activity : The compound has shown effectiveness against various bacterial and fungal strains, indicating its potential as an antimicrobial agent .
- Antitumor Activity : Research indicates that this compound can inhibit tumor cell proliferation, making it a candidate for cancer therapy .
- Kinase Inhibition : It has been studied for its ability to inhibit specific kinases involved in cancer progression and inflammatory diseases .
- Anti-inflammatory Properties : The compound may modulate inflammatory pathways, suggesting its use in treating inflammatory conditions .
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound inhibits key enzymes involved in cellular signaling pathways, which can lead to altered cellular functions and reduced disease progression .
- Impact on Signaling Pathways : By modulating pathways such as those involving fibroblast growth factor receptors (FGFRs) and Janus kinases (JAKs), this compound can influence cell growth and differentiation .
Data Table: Biological Activities and IC50 Values
| Activity Type | Target/Pathway | IC50 Value (µM) | Reference |
|---|---|---|---|
| Antitumor | HCT-116 Cell Line | 1.9 | |
| Antitumor | MCF-7 Cell Line | 2.3 | |
| Kinase Inhibition | FGFR1 | Potent | |
| Antimicrobial | Various Strains | Variable |
Case Studies
- Cancer Therapeutics : A study focused on optimizing pyrrolopyrazine derivatives for FGFR inhibition demonstrated that specific modifications in the structure significantly enhanced their potency against cancer cells. The lead compound exhibited high selectivity towards FGFR1, indicating its potential as a targeted cancer therapy .
- Inflammatory Diseases : Research on the inhibition of JAK kinases revealed that compounds similar to this compound could selectively modulate inflammatory signaling pathways. This selectivity is crucial for developing treatments with fewer side effects compared to traditional therapies .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid, and how can purity be optimized?
- Methodology :
- Metal-free synthesis : Start with regioselective halogenation of the pyrrolopyrazine core, followed by carboxylation via carbon dioxide insertion under palladium catalysis .
- Alternative route : Use 5-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde (CAS 4121-22-6) as a precursor, oxidizing the aldehyde group to a carboxylic acid using KMnO₄ or H₂O₂ in acidic conditions .
- Purification : Employ reverse-phase HPLC with a C18 column (mobile phase: water/acetonitrile + 0.1% TFA) to achieve >95% purity. Confirm via LC-MS (e.g., m/z 178.06 [M+H]+ for C₈H₇N₃O₂) .
Q. How should researchers characterize the stability of this compound under experimental conditions?
- Protocol :
- Degradation analysis : Conduct accelerated stability studies at 40°C/75% RH for 4 weeks. Monitor via HPLC for degradation products (e.g., decarboxylation or ring-opening).
- Storage : Store at -20°C under inert gas (argon) to prevent oxidation. Aqueous solutions should be prepared fresh due to hydrolysis risks .
Q. What in vitro assays are suitable for evaluating its kinase inhibitory activity?
- Assay design :
- Kinase profiling : Use recombinant kinases (e.g., JAK3, SYK) in ADP-Glo™ assays. Pre-incubate the compound (1–10 µM) with kinase and ATP, then quantify residual ATP.
- Example data : In SYK kinase assays, a related derivative (2-(3,4,5-trimethoxyphenyl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid isopropylamide) showed IC₅₀ = 12 nM .
Advanced Research Questions
Q. How can structural modifications enhance selectivity for specific kinase targets (e.g., FGFR vs. JAK3)?
- Structure-activity relationship (SAR) :
- Core modifications : Introduce electron-withdrawing groups (e.g., -NO₂) at position 2 to improve FGFR binding. For JAK3 selectivity, methyl substitution at position 5 increases hydrophobic interactions .
- Data example : Methyl substitution (5-methyl derivative) improved JAK3 inhibition by 8-fold compared to the parent compound .
Q. How can contradictory data on biological activity across studies be resolved?
- Case example : Discrepancies in IC₅₀ values for CDK2 inhibition may arise from assay conditions (e.g., ATP concentration).
- Resolution strategy :
- Standardize assays : Use consistent ATP levels (e.g., 10 µM) and include control inhibitors (e.g., roscovitine).
- Validate via orthogonal methods : Confirm activity using thermal shift assays (ΔTm > 2°C indicates binding) .
Q. What strategies are effective for studying subcellular localization in live-cell imaging?
- Protocol :
- Fluorescent tagging : Conjugate the compound to BODIPY-FL via its carboxylic acid group. Verify retention of activity post-labeling (e.g., IC₅₀ shift < 20%).
- Imaging : Use confocal microscopy in HeLa cells. Co-stain with organelle markers (e.g., MitoTracker). Localization in the cytoplasm/nucleus correlates with kinase inhibition .
Safety & Compliance
Q. What are critical safety protocols for handling this compound?
- Guidelines :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
